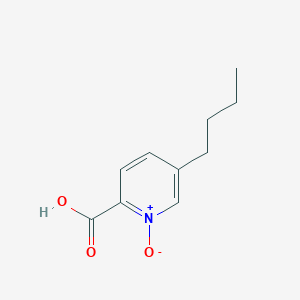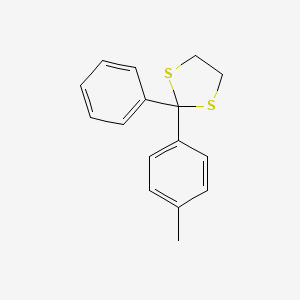
2-(4-Methylphenyl)-2-phenyl-1,3-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)-2-phenyl-1,3-dithiolane is an organic compound that belongs to the class of dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms. The presence of phenyl and methylphenyl groups attached to the dithiolane ring imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-phenyl-1,3-dithiolane typically involves the reaction of 4-methylbenzaldehyde with phenylthiol in the presence of a base. The reaction proceeds through the formation of a thioacetal intermediate, which then cyclizes to form the dithiolane ring. Common bases used in this reaction include sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylphenyl)-2-phenyl-1,3-dithiolane undergoes various chemical reactions, including:
Substitution: The phenyl and methylphenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
2-(4-Methylphenyl)-2-phenyl-1,3-dithiolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Methylphenyl)-2-phenyl-1,3-dithiolane involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The dithiolane ring can also undergo redox reactions, which may contribute to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-1,3-dithiolane: Lacks the methylphenyl group, resulting in different chemical properties.
2-(4-Methylphenyl)-1,3-dithiolane: Lacks the phenyl group, leading to variations in reactivity and applications.
Uniqueness
2-(4-Methylphenyl)-2-phenyl-1,3-dithiolane is unique due to the presence of both phenyl and methylphenyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
76312-48-6 |
|---|---|
Formule moléculaire |
C16H16S2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-2-phenyl-1,3-dithiolane |
InChI |
InChI=1S/C16H16S2/c1-13-7-9-15(10-8-13)16(17-11-12-18-16)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
Clé InChI |
FPIGXBJIZHUZQD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2(SCCS2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14433359.png)
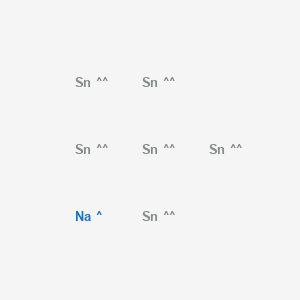
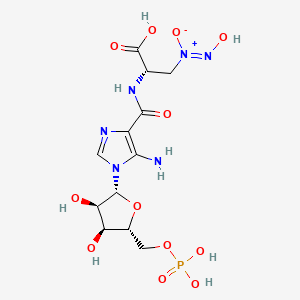
silane](/img/structure/B14433372.png)
![Ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14433375.png)
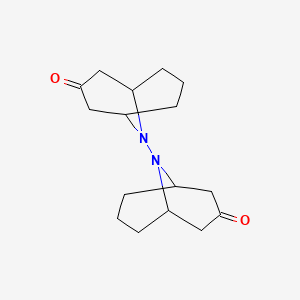

![1,1'-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14433419.png)

![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)

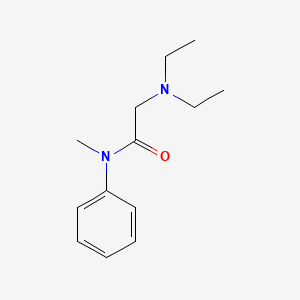
![4-[(1-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14433440.png)
